3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a 3,3-difluorocyclobutyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amino moiety, enabling its use in solid-phase peptide synthesis (SPPS) . The 3,3-difluorocyclobutyl moiety introduces steric constraints and electronic effects due to the electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence conformational preferences in peptide chains .
Molecular Formula: C₂₃H₂₂F₂N₂O₄ (inferred from analogs in )
Molecular Weight: ~436.43 g/mol (calculated)
Key Features:
- Fluorinated cyclobutyl group for improved lipophilicity and rigidity.
- Fmoc protection ensures compatibility with standard SPPS protocols.
- Carboxylic acid terminus allows for further conjugation or peptide elongation.
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4/c23-22(24)10-13(11-22)9-19(20(26)27)25-21(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWMIFXWQSARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound contains a fluoren-9-ylmethoxy carbonyl (fmoc) group, which is commonly used in peptide synthesis.
Mode of Action
The fmoc group in the compound is typically used as a protective group for the amino group in peptide synthesis. It can be removed under mildly basic conditions, allowing for the coupling of the next amino acid in the sequence.
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis pathways.
Biochemical Analysis
Biochemical Properties
3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluorocyclobutyl group can form stable interactions with enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the Fmoc group is commonly used in peptide synthesis, where it serves as a protecting group for amino acids, preventing unwanted side reactions during peptide chain assembly.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial regulators of cell signaling cascades. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluorocyclobutyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the Fmoc group can interact with aromatic residues in proteins, stabilizing protein-ligand complexes. These interactions can result in changes in enzyme activity and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the Fmoc group provides stability to the compound, allowing it to maintain its activity over extended periods. Long-term exposure to harsh conditions may lead to degradation and loss of function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate further metabolism and excretion. Additionally, the compound may interact with cofactors such as NADH and FADH2, influencing metabolic flux and altering metabolite levels. These interactions can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments. Binding proteins can facilitate the compound’s distribution within tissues, ensuring its availability at target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can regulate the compound’s localization and activity.
Biological Activity
3-(3,3-Difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its CAS number 2349734-08-1, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant studies that highlight its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.38 g/mol. The structure includes a difluorocyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2349734-08-1 |
| Molecular Formula | |
| Molecular Weight | 387.38 g/mol |
| PubChem CID | 129500101 |
The compound's mechanism of action is largely attributed to its ability to interact with specific biological targets, potentially influencing pathways related to protein synthesis and cellular signaling. The presence of the Fmoc group suggests that it may be utilized in peptide synthesis, which can have implications in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit anticancer properties. For instance, derivatives containing the Fmoc group have been shown to inhibit the proliferation of various cancer cell lines. This activity may be linked to the ability of these compounds to interfere with cellular growth signals or induce apoptosis in malignant cells.
Case Studies
-
Study on Antitumor Efficacy
- Objective: To evaluate the anticancer effects of Fmoc-containing compounds.
- Findings: A series of Fmoc derivatives were tested against breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
- Conclusion: The structural modifications provided by the difluorocyclobutyl moiety enhance the bioactivity of these compounds.
-
Peptide Synthesis Applications
- Objective: To assess the utility of this compound in synthesizing bioactive peptides.
- Findings: The compound was successfully incorporated into peptide chains, demonstrating its potential as a building block for therapeutic peptides.
- Conclusion: Its stability and reactivity make it a valuable candidate for peptide-based drug design.
Research Findings
Research has shown that compounds similar to this compound can exhibit:
- Inhibition of Enzymatic Activity: Some studies suggest that these compounds can inhibit enzymes involved in cancer progression.
- Modulation of Gene Expression: There is evidence indicating that they can alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The 3,3-difluorocyclobutyl group increases lipophilicity compared to non-fluorinated analogs (e.g., cyclopentyl or phenyl derivatives) but retains better aqueous solubility than fully aromatic substituents (e.g., 2-nitrophenyl) due to fluorine’s polar nature .
- Thiophene-containing analogs (e.g., thiophen-3-yl) exhibit intermediate solubility due to sulfur’s polarizability .
Analytical Data and Quality Control
Preparation Methods
Step 1: Preparation of Fmoc-Protected Amino Acid Intermediate
-
- Starting amino acid (e.g., 3,3-difluorocyclobutyl-substituted amino acid)
- Fmoc N-hydroxysuccinimide ester (Fmoc-OSu)
- Sodium bicarbonate (NaHCO3) as base
- Solvent: Acetone and water mixture
-
- Dissolve the amino acid and sodium bicarbonate in water to maintain a mild basic environment (molar ratio amino acid:NaHCO3 = 1:1 to 1:6).
- Add acetone to the mixture to facilitate solubility and reaction.
- Slowly add Fmoc-OSu (molar ratio amino acid:Fmoc-OSu = 1:0.8 to 1.3) under stirring at room temperature.
- Stir overnight to ensure complete reaction forming the Fmoc-protected amino acid.
- Remove acetone by rotary evaporation.
- Extract the aqueous phase with ethyl acetate, adjust pH to acidic (~pH 2-3) to protonate the amino acid, and separate layers.
- Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate.
- Crystallize the product from suitable solvents such as Sherwood oil or ethyl acetate to obtain pure Fmoc-protected amino acid intermediate.
Yield: Typically around 65% under optimized conditions.
Step 2: Introduction of the Difluorocyclobutyl Group (If not present)
The 3,3-difluorocyclobutyl moiety can be introduced via selective fluorination of cyclobutyl precursors or by using commercially available 3,3-difluorocyclobutyl amino acid derivatives as starting materials.
Fluorination methods may involve electrophilic fluorinating agents under controlled conditions to avoid over-fluorination or ring opening.
Step 3: Final Purification and Characterization
Purification is achieved by recrystallization from ethyl acetate or Sherwood oil to obtain high-purity crystalline product.
Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Solvent | Catalyst/ Additives | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Amino acid + Fmoc-OSu + NaHCO3 | Acetone/H2O | NaHCO3 (base) | Room temperature | Overnight | ~65 |
| 2 | Difluorocyclobutyl precursor fluorination | Varies | Fluorinating agents (e.g., Selectfluor) | Controlled (0-25°C) | Few hours | Variable |
| 3 | Purification by recrystallization | Ethyl acetate | None | Ambient | Until crystallization | High purity |
Analytical and Research Findings
The Fmoc group protects the amino functionality effectively, enabling subsequent peptide synthesis applications without side reactions.
The presence of the 3,3-difluorocyclobutyl group imparts unique steric and electronic properties that can influence biological activity and stability of peptides incorporating this amino acid.
The use of mild bases like sodium bicarbonate and solvents such as acetone/water mixtures ensures minimal racemization and high stereochemical integrity of the amino acid during Fmoc protection.
Pyridinium p-toluenesulfonate has been reported as an effective catalyst in related Fmoc protection reactions, enhancing reaction rates without compromising yields.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 3,3-difluorocyclobutyl-substituted amino acid or precursor |
| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) via Fmoc-OSu |
| Base | Sodium bicarbonate (NaHCO3) |
| Solvent | Acetone/water mixture for protection step; ethyl acetate/Sherwood oil for purification |
| Catalyst | Pyridinium p-toluenesulfonate (in some cases) |
| Reaction Temperature | Room temperature (20-25°C) |
| Reaction Time | Overnight for Fmoc protection; variable for fluorination |
| Purification | Extraction, drying, recrystallization |
| Typical Yield | Approximately 65% |
| Application | Peptide synthesis, non-natural amino acid incorporation |
Q & A
Q. Basic
- ¹H/¹³C NMR : Verify backbone connectivity and fluorine substitution patterns (e.g., ¹⁹F NMR for -CF₂- groups at δ -110 to -120 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 438.1521).
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and Fmoc aromatic C-H bends (~740 cm⁻¹) .
How can computational modeling predict the compound’s interactions with enzymatic targets?
Advanced
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model binding modes to enzymes like thrombin or kinases. Docking studies using the difluorocyclobutyl group as a pharmacophore highlight steric clashes or hydrogen-bonding opportunities. Free energy perturbation (FEP) calculations quantify binding affinity changes upon fluorination .
What strategies are used to compare bioactivity across structural analogs?
Q. Advanced
| Analog Feature | Bioactivity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| 3,3-Difluorocyclobutyl | 12 ± 2 | 8.5 |
| 3,5-Difluorophenyl | 45 ± 5 | 3.2 |
| Trifluoromethyl | 210 ± 15 | 1.1 |
| Assays include enzyme inhibition (e.g., fluorescence-based protease assays) and cellular cytotoxicity (MTT assays). Structure-activity relationship (SAR) analysis prioritizes analogs with <20 nM potency and >5-fold selectivity . |
What storage conditions prevent degradation of the Fmoc-protected compound?
Basic
Store at -20°C in sealed, light-resistant containers under argon. For solutions (e.g., 10 mM in DMSO), aliquot to avoid freeze-thaw cycles. Monitor stability via monthly HPLC checks; degradation >5% warrants repurification .
How does stereochemistry at the cyclobutyl ring affect biological activity?
Advanced
Enantiomers with (R)-configuration show 3–5x higher affinity to serine hydrolases due to complementary pocket interactions. Resolve stereochemistry via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10). Circular dichroism (CD) spectra at 220 nm confirm absolute configuration .
How are discrepancies in NMR data addressed during structural validation?
Advanced
Unexpected peaks (e.g., rotamers from hindered cyclobutyl rotation) are resolved by variable-temperature NMR (VT-NMR) at 60°C. Compare experimental ¹H/¹³C shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to validate assignments. Contradictions may indicate residual solvents or tautomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
